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molecular formula C20H26N4O2 B8457852 Tert-butyl 4-(5-benzylpyrimidin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-benzylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B8457852
M. Wt: 354.4 g/mol
InChI Key: ULPLXHNONCKQIE-UHFFFAOYSA-N
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Patent
US08609672B2

Procedure details

A mixture of K2CO3 (6 gm, 43.5 mmol, 3 equiv) and Pd(PPh3)4 (1 gm, 0.86 mmol) were stirred at room temperature in 20 mL THF/water (1:1) for 30 minutes. Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (5 gm, 14.5 mmol, 1 equiv) was then added with B-benzyl-9-BBN (2 equiv, 49 ml of a 0.5 M solution in THF). The resulting mixture was heated with stirring under argon atmosphere in an oil bath adjusted at 100-110° C. until the reaction had reached completion, as monitored by TLC. The reaction mixture was extracted with CHCl3 (3×200 mL). The combined organic layers were then dried with anhydrous Na2SO4. Chloroform was evaporated under reduced pressure and the residue was purified using flash column chromatography (initially with 4:1 hexane/ethyl acetate and finally with 1:1 hexane/ethyl acetate). Tert-butyl 4-(5-benzylpyrimidin-2-yl)piperazine-1-carboxylate was obtained as a yellow solid (3.8 gm, 74% yield); mp: 121-123° C. 1H-NMR (DMSO-d6): δ 1.47 (s, 9H), 3.47 (t, J=4.68 Hz, 4H), 3.75 (t, J=4.68 Hz, 4H), 3.78 (s, 2H), 7.14-7.29 (m, 5H), 8.16 (s, 2H). 13C-NMR (DMSO-d6): δ 28.4, 35.61, 43.70, 79.92, 122.29, 126.41, 128.51, 128.66, 140.02, 154.84, 157.87, 160.69. MS: calcd 354.21 for C20H26N4O2 [M]+. found, 355.21 [M+1]+. b) 3.7 gm of the obtained product from step a was then deprotected using HCl/MeOH as described above in the preparation of 1. As a result, compound 2 was obtained as a pale yellow solid (2.2 gm, 80% yield); mp: 108-110° C. 1H-NMR (DMSO-d6): δ 1.89 (s, 1H), 2.93 (t, J=4.8 Hz, 4H), 3.76 (t, J=4.8 Hz, 4H), 3.79 (s, 2H), 7.17-7.29 (m, 5H), 8.18 (s, 2H). 13C-NMR (DMSO-d6): δ 35.59, 44.96, 45.92, 121.79, 126.34, 128.48, 128.6, 140.1, 157.8, 160.5. MS: calcd 254.15 for C15H18N4 [M]+. found, 255.15 [M+1]+.
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
74%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Br[C:8]1[CH:9]=[N:10][C:11]([N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]2)=[N:12][CH:13]=1.B1([CH2:36][C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)C2CCCC1CCC2>C1COCC1.O.C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:36]([C:8]1[CH:9]=[N:10][C:11]([N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]2)=[N:12][CH:13]=1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1 |f:0.1.2,5.6,^1:57,59,78,97|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1(C2CCCC1CCC2)CC3=CC=CC=C3
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under argon atmosphere in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
CUSTOM
Type
CUSTOM
Details
adjusted at 100-110° C. until the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CHCl3 (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Chloroform was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=NC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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